Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-
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Overview
Description
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is an organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the trisiloxane family, characterized by a backbone of silicon and oxygen atoms, with various organic groups attached to the silicon atoms. The presence of dimethylsilyl and propyl groups in its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure. The general reaction scheme can be represented as follows:
R-SiH+CH2=CH-R’Pt catalystR-Si-CH2CH2R’
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane bonds.
Reduction: It can be reduced using hydrosilanes or other reducing agents.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes and siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of polymers and copolymers with specific properties.
Biology
In biological research, it is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems.
Medicine
In medicine, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is explored for its potential in drug delivery due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants. Its properties improve the durability and performance of these materials.
Mechanism of Action
The mechanism of action of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- involves its interaction with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the spreadability of formulations. In chemical reactions, it serves as a reactive intermediate, facilitating the formation of siloxane bonds and other organosilicon structures.
Comparison with Similar Compounds
Similar Compounds
- Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-phenyl-
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane
Uniqueness
Compared to similar compounds, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- offers a unique combination of hydrophobic and hydrophilic properties due to the presence of both dimethylsilyl and propyl groups. This makes it particularly effective as a surfactant and emulsifier in various applications.
Properties
CAS No. |
172080-99-8 |
---|---|
Molecular Formula |
C9H25O3Si4 |
Molecular Weight |
293.63 g/mol |
IUPAC Name |
tris(dimethylsilyloxy)-propylsilane |
InChI |
InChI=1S/C9H25O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8-9H2,1-7H3 |
InChI Key |
NAGUHEHZSXOROX-UHFFFAOYSA-N |
SMILES |
CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Canonical SMILES |
CCC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Synonyms |
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- |
Origin of Product |
United States |
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